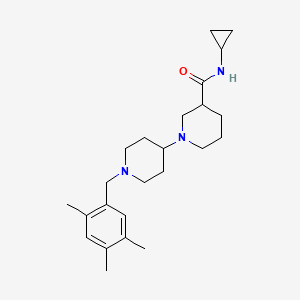
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide, also known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTB is a benzothienyl amide derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide is not fully understood. However, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been shown to have several biochemical and physiological effects. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has also been shown to reduce oxidative stress and inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has several advantages for lab experiments. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide is stable and can be easily synthesized in large quantities. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide is also highly soluble in water, which makes it easy to administer to animals. However, N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has some limitations, including its limited solubility in organic solvents and its potential toxicity at high doses.
Future Directions
There are several future directions for N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide research. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide could be further studied for its potential therapeutic applications in neurological disorders. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide could also be studied for its potential as an analgesic and anti-inflammatory agent. Additionally, N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide could be further studied to elucidate its mechanism of action and to optimize its synthesis method for improved yields and purity.
Synthesis Methods
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been synthesized through several methods, including the reaction of 3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene with 3,3-dimethylbutanoyl chloride in the presence of a base. Another method involves the reaction of 3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene with 3,3-dimethylbutanoyl isocyanate. These methods have been optimized to produce high yields of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide.
Scientific Research Applications
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has also been studied for its potential as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-5-11-6-7-12-13(10-18)16(21-14(12)8-11)19-15(20)9-17(2,3)4/h11H,5-9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRSYJOPSHAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005960.png)


![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B6006004.png)


![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B6006030.png)
![4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B6006036.png)


![2-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6006049.png)